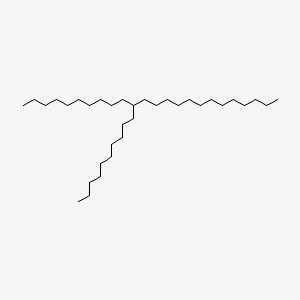
11-n-Decyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-n-Decyltetracosane, also known as 11-Decyltetracosane, is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-n-Decyltetracosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods are designed to maximize yield and purity, utilizing advanced catalytic systems and optimized reaction conditions. The process may also involve distillation and purification steps to isolate the desired compound from other reaction products.
Chemical Reactions Analysis
Types of Reactions
11-n-Decyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogen gases (chlorine, bromine) under UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More stable alkane derivatives.
Substitution: Halogenated alkanes.
Scientific Research Applications
11-n-Decyltetracosane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mechanism of Action
The mechanism of action of 11-n-Decyltetracosane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various biological processes, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tetracosane: A shorter-chain alkane with similar properties but lower molecular weight.
Hexatriacontane: A longer-chain alkane with higher molecular weight and different physical properties.
Docosane: Another long-chain alkane, shorter than 11-n-Decyltetracosane, with distinct applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of a decyl group at the 11th position. This structural feature imparts distinct physical and chemical properties, making it valuable for specific industrial and research applications.
Properties
CAS No. |
55429-84-0 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
11-decyltetracosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-19-20-21-24-27-30-33-34(31-28-25-22-17-14-11-8-5-2)32-29-26-23-18-15-12-9-6-3/h34H,4-33H2,1-3H3 |
InChI Key |
BVMGLUHWZZEDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















